5-Methoxypyrimidine-2,4(3h,5h)-dione
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Overview
Description
5-Methoxypyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrimidine-2,4(3H,5H)-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is carried out under reflux conditions with methanol sodium in butanol, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-Methoxypyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Methoxypyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with nucleic acids, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar pyrimidine ring structure and exhibits biological activities such as antiproliferative and antimicrobial properties.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their potent activities against fibroblast growth factor receptors and have applications in cancer therapy.
Uniqueness
5-Methoxypyrimidine-2,4(3H,5H)-dione is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H6N2O3 |
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Molecular Weight |
142.11 g/mol |
IUPAC Name |
5-methoxy-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c1-10-3-2-6-5(9)7-4(3)8/h2-3H,1H3,(H,7,8,9) |
InChI Key |
DFDJJEJVBXCVEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=NC(=O)NC1=O |
Origin of Product |
United States |
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